Home > Products > Screening Compounds P108989 > Benzylcarbamic Acid Biphenyl-3-yl Ester
Benzylcarbamic Acid Biphenyl-3-yl Ester -

Benzylcarbamic Acid Biphenyl-3-yl Ester

Catalog Number: EVT-10978997
CAS Number:
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound that belongs to the class of carbamate derivatives, which are known for their diverse biological activities. This compound is primarily studied for its potential as an inhibitor of fatty acid amide hydrolase, an enzyme that plays a crucial role in the metabolism of endocannabinoids and other lipid mediators. The inhibition of this enzyme can lead to increased levels of endogenous cannabinoids, which may have therapeutic implications in various neurological and psychiatric disorders.

Source and Classification

Benzylcarbamic Acid Biphenyl-3-yl Ester can be classified under the broader category of carbamic acid esters. These compounds are characterized by the presence of a carbamate functional group, which consists of a carbonyl group attached to a nitrogen atom that is also bonded to an alkyl or aryl group. The biphenyl moiety contributes to the compound's structural complexity and may influence its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Benzylcarbamic Acid Biphenyl-3-yl Ester typically involves several key steps:

  1. Preparation of Aryl Isocyanate: The synthesis often begins with the formation of an aryl isocyanate from the corresponding amine and phosgene or other suitable reagents.
  2. Coupling Reaction: The aryl isocyanate is then reacted with biphenyl-3-ol or its derivatives through a nucleophilic substitution reaction. This step is crucial as it forms the ester linkage characteristic of carbamates.
  3. Purification: The resultant product is purified using techniques such as column chromatography to isolate the desired ester from byproducts and unreacted starting materials.

For instance, one study describes the synthesis involving a Suzuki cross-coupling reaction followed by carbamoylation, where biphenyl derivatives are coupled with isocyanates to yield various substituted esters .

Molecular Structure Analysis

Structure and Data

The molecular structure of Benzylcarbamic Acid Biphenyl-3-yl Ester features a biphenyl group linked to a carbamate functional group. The structural formula can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}

In terms of molecular weight, it approximately weighs 241.29 g/mol. The compound's structure can be visualized as having two aromatic rings (the biphenyl) connected through a carbamate linkage, which influences its solubility and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Benzylcarbamic Acid Biphenyl-3-yl Ester undergoes several chemical reactions that are significant for its activity as a fatty acid amide hydrolase inhibitor:

  1. Hydrolysis: In aqueous environments, the ester bond can be hydrolyzed, leading to the formation of the corresponding alcohol and carboxylic acid.
  2. Enzymatic Reactions: The compound acts as a substrate for fatty acid amide hydrolase, where it competes with natural substrates, leading to inhibition of enzyme activity .

The reaction mechanisms typically involve nucleophilic attack on the carbonyl carbon of the carbamate by water in hydrolysis or by the enzyme in enzymatic processes.

Mechanism of Action

Process and Data

The mechanism by which Benzylcarbamic Acid Biphenyl-3-yl Ester inhibits fatty acid amide hydrolase involves competitive inhibition. By mimicking natural substrates, it binds to the active site of the enzyme, thereby preventing the breakdown of endocannabinoids such as anandamide. This results in increased levels of these signaling molecules, which can enhance cannabinoid receptor activation and modulate various physiological processes .

Data Supporting Mechanism

Studies have shown that compounds like Benzylcarbamic Acid Biphenyl-3-yl Ester exhibit significant inhibitory effects on fatty acid amide hydrolase activity in vitro and in vivo, leading to altered behavioral responses in animal models .

Physical and Chemical Properties Analysis

Physical Properties

Benzylcarbamic Acid Biphenyl-3-yl Ester typically appears as a solid at room temperature with varying melting points depending on purity and specific substituents on the biphenyl structure. It is often characterized by:

  • Melting Point: Varies based on purity (generally around 147-148 °C).
  • Solubility: Moderately soluble in organic solvents like dichloromethane but less soluble in water.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may degrade upon prolonged exposure to moisture or extreme pH levels. Its reactivity profile suggests susceptibility to hydrolysis under acidic or basic conditions.

Applications

Scientific Uses

Benzylcarbamic Acid Biphenyl-3-yl Ester is primarily utilized in pharmacological research aimed at developing new therapeutic agents targeting endocannabinoid systems. Its role as a fatty acid amide hydrolase inhibitor positions it as a candidate for treating conditions such as:

  • Chronic Pain: By enhancing endocannabinoid signaling.
  • Anxiety Disorders: Through modulation of neurotransmitter systems.
  • Neuroprotective Strategies: Potential applications in neurodegenerative diseases due to its effects on lipid mediators.

Research continues into optimizing its structure for improved efficacy and safety profiles in clinical settings .

Introduction to Carbamic Acid Biphenyl Esters as a Pharmacological Class

Carbamic acid biphenyl esters represent a structurally defined class of bioactive compounds characterized by a carbamate (-NH-C(=O)-O-) linkage connecting an aromatic system (typically biphenyl) to a variable amine-containing moiety. This molecular framework serves as the chemical foundation for potent and selective inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for hydrolyzing endocannabinoids like anandamide. The carbamate group functions as an electrophilic "warhead," enabling covalent modification of FAAH’s catalytic serine nucleophile (Ser241), leading to sustained enzyme inactivation. Unlike classical cannabinoid receptor agonists, these inhibitors modulate endocannabinoid signaling indirectly by elevating endogenous ligand concentrations specifically at sites of their release, offering potential for improved therapeutic selectivity [7].

Historical Development of O-Arylcarbamate Fatty Acid Amide Hydrolase Inhibitors

The discovery of O-arylcarbamates as Fatty Acid Amide Hydrolase inhibitors emerged from systematic efforts to target the endocannabinoid system beyond receptor agonism. Early Fatty Acid Amide Hydrolase inhibitors, such as α-ketoheterocycles (e.g., OL-135) and trifluoromethyl ketones, demonstrated proof-of-concept but faced limitations in potency, selectivity, or pharmacokinetic stability [2]. The identification of the carbamate pharmacophore marked a significant advancement. Initial lead compounds like cyclohexylcarbamic acid biphenyl-3-yl ester (URB524, Table 1) provided the crucial template. URB524 exhibited moderate potency (half-maximal inhibitory concentration = 63 nanomolar against rat Fatty Acid Amide Hydrolase) but validated the O-biphenyl-3-yl carbamate scaffold as viable [3] [4].

Table 1: Key Early O-Aryl Carbamate Fatty Acid Amide Hydrolase Inhibitors

Compound NameCore StructureFAAH IC₅₀ (nM)Key Advancement
URB524Cyclohexyl-O-biphenyl-3-yl carbamate63 (Rat)Established biphenyl carbamate scaffold
URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester)Cyclohexyl-O-(3'-CONH₂-biphenyl-3-yl) carbamate4.6 (Rat)Introduced meta-polar substituent for enhanced potency
Benzylcarbamic Acid Biphenyl-3-yl EsterBenzyl-O-biphenyl-3-yl carbamateNot fully quantified (Research compound)Explored N-benzyl as alternative to N-cycloalkyl

Subsequent research focused on improving potency and proteome-wide selectivity. Critical innovations included replacing the cyclohexyl group with diverse amines and introducing substituents on the biphenyl rings. Competitive activity-based protein profiling (ABPP) became instrumental in assessing selectivity across the serine hydrolase family, distinguishing selective agents (e.g., PF-04457845, a urea) from less selective carbamates [5] [7]. Benzylcarbamic acid biphenyl-3-yl ester represents a specific exploration within this broader class, where the N-cyclohexyl of URB524 is replaced by an N-benzyl group, probing the impact of aromatic versus aliphatic substitution on target engagement .

Structural Evolution from URB524 to Substituted Biphenyl-3-yl Esters

The structural optimization of O-arylcarbamate Fatty Acid Amide Hydrolase inhibitors followed a multi-parameter approach, targeting both the carbamylating "head" (N-substituent) and the aryl "tail" (biphenyl system):

  • N-Substituent (Carbamate Nitrogen) Modifications: The initial cyclohexyl group in URB524 was systematically varied. Linear alkyl chains, branched alkyls, allyl, isopropyl, cyclobutyl, arylalkyl (e.g., benzyl, naphthylmethyl), and aryl groups were explored. Significant potency enhancements were achieved with bulky, lipophilic groups exhibiting shape complementarity to Fatty Acid Amide Hydrolase’s acyl chain-binding pocket. For instance, the β-naphthylmethyl derivative exhibited an half-maximal inhibitory concentration of 5.3 nanomolar, and its 3'-carbamoyl analogue (URB880) reached sub-nanomolar potency (half-maximal inhibitory concentration = 0.63 nanomolar). Benzylcarbamic acid biphenyl-3-yl ester falls within this exploration of arylalkyl N-substituents [4] [6].
  • Biphenyl Ring Substitutions: The most impactful modification proved to be introducing substituents, particularly at the meta position (3'-position) of the distal phenyl ring of the biphenyl system. Quantitative Structure-Activity Relationship analysis revealed a negative correlation between substituent lipophilicity and inhibitory potency at this position, suggesting polar interactions were crucial [3] [6]. Small, polar groups like carbamoyl (-CONH₂), hydroxymethyl (-CH₂OH), and hydroxyl (-OH) dramatically increased potency. URB597, featuring a 3'-carbamoyl group, exemplifies this, boosting potency over 13-fold compared to the unsubstituted URB524 (half-maximal inhibitory concentration = 4.6 nanomolar versus 63 nanomolar) [3]. Molecular docking and dynamics simulations explained this: the meta-substituent projects into a narrow polar channel towards the membrane-associated region, forming critical hydrogen bonds with residues like Thr488 and ordered water molecules within Fatty Acid Amide Hydrolase [3] [6].

Table 2: Impact of Meta-Substituents on Biphenyl-3-yl Ester Potency (Illustrative Examples)

3'-Substituent (R)Compound ExampleFAAH IC₅₀ (nM)Key Interaction Inference
-HURB52463Baseline lipophilic interaction
-CONH₂URB5974.6Strong H-bonding in polar channel
-CH₂OHNot specified~10H-bonding capability
-OHNot specified~15H-bonding capability
-CF₃Not specified>100Increased lipophilicity detrimental
-OCH₃Not specified~50Moderate H-bond potential, increased lipophilicity
  • Molecular Mimicry: Crucially, the bent conformation of the O-biphenyl-3-yl carbamate scaffold was found to mimic the folded conformation of the first 10-12 carbon atoms of the arachidonoyl chain of anandamide and the irreversible inhibitor methyl arachidonyl fluorophosphonate within Fatty Acid Amide Hydrolase’s substrate-binding cavity. This structural mimicry allows the inhibitor to occupy the lipophilic regions effectively, positioning the carbamate electrophile for optimal attack by Ser241 [3] [4] [6]. Benzylcarbamic acid biphenyl-3-yl ester leverages this core biphenyl carbamate architecture, with its activity dependent on the specific N-benzyl and potential biphenyl substituents fulfilling these spatial and electronic requirements.

Therapeutic Rationale for Endocannabinoid Modulation

Fatty Acid Amide Hydrolase inhibition represents a targeted strategy to potentiate the endocannabinoid system, offering potential advantages over direct cannabinoid receptor agonists:

  • Mechanism of Action: Fatty Acid Amide Hydrolase is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other bioactive fatty acid ethanolamides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). By inhibiting Fatty Acid Amide Hydrolase, O-arylcarbamates like benzylcarbamic acid biphenyl-3-yl ester prevent the hydrolysis of these signaling lipids, leading to elevated levels at their sites of action and prolonging their effects [7]. Anandamide acts primarily on cannabinoid type 1 receptor and cannabinoid type 2 receptor, PEA and OEA activate peroxisome proliferator-activated receptor-alpha.
  • Spatiotemporal Signaling: Unlike exogenous cannabinoid receptor agonists that activate receptors indiscriminately, Fatty Acid Amide Hydrolase inhibitors amplify signaling only where and when endocannabinoids are naturally produced and released ("on-demand"). This spatial and temporal specificity is hypothesized to produce a more refined physiological effect, potentially reducing the adverse effects (e.g., psychoactivity, immunosuppression, motor impairment) associated with broad receptor activation [2] [5].
  • Therapeutic Target Potential: Preclinical evidence strongly supports Fatty Acid Amide Hydrolase inhibition for multiple conditions:
  • Pain: Elevated anandamide and PEA levels suppress pain signaling pathways (e.g., in inflammatory and neuropathic pain models) via cannabinoid type 1 receptor, cannabinoid type 2 receptor, and peroxisome proliferator-activated receptor-alpha activation [4] [7].
  • Anxiety and Depression: Anandamide modulates emotional processing via cannabinoid type 1 receptor in limbic brain regions. Fatty Acid Amide Hydrolase inhibitors demonstrate anxiolytic and antidepressant-like effects in rodent models [3] [4].
  • Neuroinflammation and Neuroprotection: Anandamide, PEA, and OEA exhibit anti-inflammatory and neuroprotective properties. Inhibiting their degradation may be beneficial in neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as neuroinflammatory conditions [7] [10].
  • Other Conditions: Potential applications include reducing intraocular pressure (glaucoma), managing nausea/vomiting, suppressing seizures (epilepsy), and alleviating symptoms of movement disorders [8] [10].

Benzylcarbamic acid biphenyl-3-yl ester, as a member of the carbamic acid biphenyl ester class, embodies this therapeutic rationale. Its design aims to achieve potent and selective Fatty Acid Amide Hydrolase inhibition, thereby harnessing the beneficial effects of endocannabinoid system modulation while striving for an improved pharmacological profile compared to earlier generations of inhibitors or direct receptor agonists [4]. Research on this specific compound contributes to understanding the structure-activity relationships critical for optimizing this promising class of therapeutic agents.

Properties

Product Name

Benzylcarbamic Acid Biphenyl-3-yl Ester

IUPAC Name

(3-phenylphenyl) N-benzylcarbamate

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)23-19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)

InChI Key

OSVRGOZPWLNARR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.